TAT-cyclo-CLLFVY

Description

Properties

IUPAC Name |

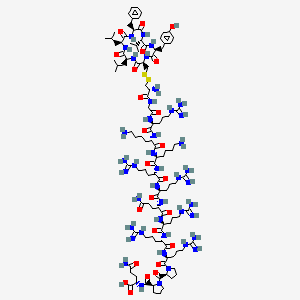

(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-[[(2R,5S,8S,11S,14S,17S)-11-benzyl-17-[(4-hydroxyphenyl)methyl]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-14-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]methyldisulfanyl]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C111H188N42O24S2/c1-59(2)52-76-97(168)148-79(54-62-22-8-7-9-23-62)99(170)151-86(61(5)6)102(173)149-78(55-63-34-36-64(154)37-35-63)98(169)150-80(100(171)147-77(53-60(3)4)96(167)146-76)58-179-178-57-65(114)87(158)135-56-85(157)136-66(26-14-44-129-106(117)118)88(159)137-67(24-10-12-42-112)89(160)138-68(25-11-13-43-113)90(161)139-69(27-15-45-130-107(119)120)91(162)140-71(29-17-47-132-109(123)124)93(164)143-73(38-40-83(115)155)95(166)142-70(28-16-46-131-108(121)122)92(163)141-72(30-18-48-133-110(125)126)94(165)144-74(31-19-49-134-111(127)128)103(174)153-51-21-33-82(153)104(175)152-50-20-32-81(152)101(172)145-75(105(176)177)39-41-84(116)156/h7-9,22-23,34-37,59-61,65-82,86,154H,10-21,24-33,38-58,112-114H2,1-6H3,(H2,115,155)(H2,116,156)(H,135,158)(H,136,157)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,163)(H,142,166)(H,143,164)(H,144,165)(H,145,172)(H,146,167)(H,147,171)(H,148,168)(H,149,173)(H,150,169)(H,151,170)(H,176,177)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132)(H4,125,126,133)(H4,127,128,134)/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUUHEHYNQGEFC-XLZVTALKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CSSCC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)O)N)CC4=CC=C(C=C4)O)C(C)C)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CSSC[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)CC4=CC=C(C=C4)O)C(C)C)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C111H188N42O24S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2559.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TAT-cyclo-CLLFVY

Executive Summary

Hypoxia, a common feature of the solid tumor microenvironment, activates the master transcriptional regulator, Hypoxia-Inducible Factor 1 (HIF-1). The activation of HIF-1 is a critical event that allows cancer cells to adapt and thrive in low-oxygen conditions, primarily by driving the expression of genes involved in angiogenesis, metabolic reprogramming, and metastasis. Consequently, HIF-1 represents a prime therapeutic target in oncology. This technical guide provides a comprehensive overview of the mechanism of action of TAT-cyclo-CLLFVY, a potent and specific inhibitor of HIF-1. We will dissect its rational design, delineate its core molecular mechanism, present the key experimental data validating its function, and provide detailed protocols for its characterization. Furthermore, we will explore the critical interplay between the HIF-1 and STAT3 signaling pathways, contextualizing the broader impact of this compound on the intricate network of oncogenic signaling.

Introduction: The Hypoxia-Inducible Factor 1 (HIF-1) Pathway

Cellular adaptation to low oxygen is orchestrated by the HIF family of transcription factors.[1][2] The most ubiquitously expressed and central player in the acute hypoxic response is HIF-1, a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit (also known as ARNT).[2][3][4]

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. Prolyl hydroxylase (PHD) enzymes utilize oxygen to hydroxylate specific proline residues on HIF-1α, creating a recognition site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation.[5]

In hypoxic conditions, the lack of oxygen inactivates PHDs. Consequently, HIF-1α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. There, it dimerizes with HIF-1β. This functional HIF-1 heterodimer then binds to specific DNA sequences known as Hypoxia Response Elements (HREs) in the promoter regions of target genes, recruiting co-activators like p300/CBP and initiating transcription.[3] This signaling cascade is foundational to tumor progression, making its inhibition a key therapeutic strategy.

The HIF-1/STAT3 Axis: A Critical Oncogenic Crosstalk

The cellular response to hypoxia is not governed by HIF-1 in isolation. Significant crosstalk exists with other major signaling pathways, most notably the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a transcription factor that is often constitutively activated in cancer and promotes cell proliferation, survival, and angiogenesis.[6]

The interplay is synergistic and multifaceted:

-

Physical Interaction: Activated, phosphorylated STAT3 can translocate to the nucleus and physically interact with HIF-1α.[7][8]

-

Transcriptional Co-activation: The HIF-1α/STAT3 complex can cooperatively bind to the promoters of target genes like Vascular Endothelial Growth Factor (VEGF), leading to a more robust transcriptional output than either factor could achieve alone.[9]

-

HIF-1α Stabilization: STAT3 can enhance HIF-1α stability. It competes with pVHL for binding to HIF-1α, thereby inhibiting pVHL-mediated ubiquitination and subsequent degradation, even under non-hypoxic conditions.[6]

This crosstalk establishes a powerful feed-forward loop that amplifies the pro-tumorigenic signals in the tumor microenvironment. Therefore, a therapeutic agent that disrupts the formation of the core HIF-1 complex would not only block the direct hypoxia response but also dismantle the cooperative HIF-1/STAT3 oncogenic axis.

Quantitative & Cellular Evidence of HIF-1 Inhibition

The mechanism of this compound is supported by robust biochemical and cell-based evidence. The key findings are summarized below.

Biochemical Validation

A series of in vitro experiments have confirmed the direct interaction and inhibitory effect of the peptide on the HIF-1 complex.

| Parameter | Method | Value | Target | Reference |

| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 124 ± 23 nM | PAS-B Domain of HIF-1α | [1][4] |

| PPI Inhibition (IC50) | In vitro disruption assay | 1.3 µM | HIF-1α/HIF-1β Interaction | [7] |

Isothermal Titration Calorimetry (ITC) experiments demonstrated a direct, high-affinity binding between the peptide and the purified PAS-B domain of HIF-1α with a 1:1 stoichiometry. [1]Further, pull-down assays using a biotinylated derivative of cyclo-CLLFVY confirmed that it selectively binds to HIF-1α, not HIF-1β. [1]

Cell-Based Activity

The efficacy of this compound in a cellular context has been demonstrated using HIF-1-dependent reporter assays and analysis of downstream gene expression.

| Cell Line | Assay | IC50 | Reference |

| U2OS (Human Osteosarcoma) | HIF-1 Luciferase Reporter | 19 ± 2 µM | [7] |

| MCF-7 (Human Breast Cancer) | HIF-1 Luciferase Reporter | 16 ± 1 µM | [7] |

In these assays, cells are engineered to express luciferase under the control of an HRE-containing promoter. Under hypoxic conditions, HIF-1 activation drives a strong luciferase signal. Treatment with this compound inhibits this signal in a dose-dependent manner, confirming its ability to block HIF-1 transcriptional activity inside living cells. [7]

Detailed Experimental Methodologies

To facilitate further research, we provide step-by-step protocols for key experiments used to validate the mechanism of this compound.

Protocol: HIF-1 Dependent Luciferase Reporter Assay

This assay quantitatively measures the ability of a compound to inhibit HIF-1 transcriptional activity in cells.

Principle: U2OS or MCF-7 cells are co-transfected with a plasmid containing the firefly luciferase gene downstream of a promoter with multiple HREs and a control plasmid with Renilla luciferase driven by a constitutive promoter. The ratio of firefly to Renilla luciferase activity indicates specific HIF-1 activation.

Step-by-Step Protocol:

-

Cell Seeding: Seed 2 x 104 U2OS cells per well in a 96-well plate and allow them to adhere overnight.

-

Transfection: Transfect cells using a suitable lipid-based reagent with an HRE-luciferase reporter plasmid and a constitutive Renilla control plasmid.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM).

-

Hypoxic Incubation: Place the plate in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 16-24 hours. Include a normoxic control plate.

-

Cell Lysis: Remove the plate from the chamber and lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luminescence to the Renilla luminescence for each well. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol: Biotin-Peptide Pull-Down Assay

This assay identifies the direct binding partner of the cyclic peptide.

Principle: A biotinylated version of cyclo-CLLFVY is immobilized on streptavidin-coated beads. These beads are then used as bait to "pull down" interacting proteins from a solution containing purified recombinant HIF-1α and HIF-1β.

Step-by-Step Protocol:

-

Bait Preparation: Synthesize a derivative of cyclo-CLLFVY containing an alkyne group (e.g., replacing Cys with propargylalanine). Use copper-catalyzed click chemistry to attach a biotin-PEG-azide molecule.

-

Bead Immobilization: Incubate streptavidin-coated magnetic beads with the biotinylated peptide for 1 hour at room temperature to allow for immobilization. Wash the beads to remove unbound peptide. As a negative control, use beads coated with biotin only.

-

Protein Incubation: Incubate the peptide-coated beads (and control beads) with a mixture of purified recombinant His-tagged HIF-1α and GST-tagged HIF-1β in a binding buffer for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the His-tag (to detect HIF-1α) and the GST-tag (to detect HIF-1β). The presence of a band only for HIF-1α in the experimental lane confirms it as the direct binding partner. [1]

Therapeutic Implications and Future Directions

The specific inhibition of the HIF-1α/HIF-1β interaction by this compound presents a highly attractive therapeutic strategy. By targeting a downstream node (dimerization) in the pathway, this approach is effective regardless of the upstream mutations (e.g., in VHL or oncogenes) that may be causing HIF-1α stabilization. Furthermore, its ability to dismantle the cooperative HIF-1/STAT3 signaling axis suggests it could have a broader impact than predicted by inhibiting hypoxia signaling alone.

This compound serves as an invaluable chemical tool for dissecting HIF-1-specific biology and as a lead compound for the development of next-generation cancer therapeutics. Future work will likely focus on optimizing the peptide's stability and pharmacokinetic properties or using its structure as a blueprint for the design of small-molecule mimetics that can achieve the same specific inhibition of the HIF-1 dimerization interface.

References

-

Miranda, E., et al. (2013). A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells. Journal of the American Chemical Society, 135(28), 10418-25. [Link]

-

Pawlus, M. R., et al. (2014). STAT3 and HIF1α cooperatively activate HIF1 target genes in MDA-MB-231 and RCC4 cells. Oncogene, 33(13), 1670-9. [Link]

-

Jung, J. E., et al. (2007). STAT3 inhibits the degradation of HIF-1α by pVHL-mediated ubiquitination. Experimental & Molecular Medicine, 39(4), 537-43. [Link]

-

Jung, J. E., et al. (2005). STAT3 is a potential modulator of HIF-1-mediated VEGF expression in human renal carcinoma cells. The FASEB Journal, 19(10), 1296-8. [Link]

-

Fonseca, S. B., Pereira, M. P., & Kelley, S. O. (2009). Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers. Advanced Drug Delivery Reviews, 61(11), 953-64. [Link]

-

Jones, S. W., & Christison, R. (2005). Tat peptide-mediated cellular delivery: back to basics. Current opinion in biotechnology, 16(4), 463-7. [Link]

-

Miranda, E., et al. (2013). A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells. Journal of the American Chemical Society. [Link]

-

Lee, J. W., & Chun, Y. S. (2017). Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. Journal of Cancer Prevention, 22(1), 1-10. [Link]

-

Tso, A., & Aye, Y. (2014). Reprogramming the Transcriptional Response to Hypoxia with a Chromosomally Encoded Cyclic Peptide HIF-1 Inhibitor. ACS Chemical Biology, 9(7), 1595-1602. [Link]

-

Peron, A., et al. (2022). STAT3 and HIF1α cooperatively mediate the transcriptional and physiological responses to hypoxia. bioRxiv. [Link]

-

O'Boyle, N. M., & Schofield, C. J. (2021). Specific Inhibition of HIF Activity: Can Peptides Lead the Way? International Journal of Molecular Sciences, 22(3), 1059. [Link]

-

National Center for Biotechnology Information. (2013). A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells. PubMed. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Reprogramming the Transcriptional Response to Hypoxia with a Chromosomally Encoded Cyclic Peptide HIF-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 inhibits the degradation of HIF-1α by pVHL-mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. STAT3 is a potential modulator of HIF-1-mediated VEGF expression in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STAT3 and HIF1α cooperatively activate HIF1 target genes in MDA-MB-231 and RCC4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hypoxia-Induced Activation of JAK/STAT3 Signaling Pathway Promotes Trophoblast Cell Viability and Angiogenesis in Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TAT-cyclo-CLLFVY: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of TAT-cyclo-CLLFVY, a novel bicyclic peptide inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. HIF-1 is a master transcriptional regulator of the cellular response to hypoxia and its overexpression is a hallmark of various pathologies, most notably cancer. This document delves into the intricate molecular architecture of this compound, its unique chemical properties, and the precise mechanism by which it disrupts the HIF-1 signaling cascade. Furthermore, this guide furnishes detailed protocols for its synthesis and characterization, alongside a critical analysis of its biological activity. The content herein is intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize and advance this promising therapeutic agent.

Introduction: The Rationale for Targeting HIF-1

In the landscape of cancer biology, the ability of tumor cells to adapt to and thrive in a hypoxic (low oxygen) microenvironment is a critical factor in their survival, proliferation, and metastasis.[1][2][3] This adaptation is primarily orchestrated by the Hypoxia-Inducible Factor-1 (HIF-1), a heterodimeric transcription factor.[1][2][3] HIF-1 is composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][4] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[5] The active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of over 300 genes, upregulating their expression to promote angiogenesis, anaerobic metabolism, and other processes that support tumor progression.[6]

Given its central role in cancer pathogenesis, the disruption of the HIF-1 signaling pathway has emerged as a compelling therapeutic strategy. This compound is a pioneering agent in this endeavor, functioning as a selective inhibitor of the HIF-1α/HIF-1β heterodimerization, thereby abrogating the transcriptional activity of HIF-1.[1][2][3][7][8]

Molecular Architecture of this compound

This compound is a chimeric peptide meticulously designed for both potent biological activity and effective cellular uptake. Its structure can be deconstructed into two key functional domains: the cell-penetrating TAT peptide and the pharmacologically active cyclic hexapeptide, cyclo-CLLFVY.

The Cell-Penetrating Moiety: TAT Peptide

To overcome the challenge of delivering a peptide therapeutic across the cell membrane, this compound incorporates the Trans-Activator of Transcription (TAT) peptide derived from the human immunodeficiency virus (HIV).[9][10][11] The specific sequence used is a polycationic 11-amino acid peptide, typically GRKKRRQRRRPQ.[9] This arginine-rich motif facilitates cellular entry through a process of transduction, allowing the peptide to traverse the lipid bilayer and reach its intracellular target.[10][12] The TAT peptide is conjugated to the cyclic core, ensuring the active component is efficiently delivered into the cytoplasm.[1][2]

The Active Pharmacophore: cyclo-CLLFVY

The core of the molecule's inhibitory activity resides in the cyclic hexapeptide, cyclo-CLLFVY. This cyclic structure was identified from a vast library of 3.2 million cyclic peptides for its ability to specifically inhibit the HIF-1α/HIF-1β protein-protein interaction.[1][2][3] The cyclization is crucial for its function, as the linear counterpart does not exhibit the same inhibitory effect.[1][2] This conformational constraint locks the peptide into a bioactive conformation, enhancing its binding affinity and stability.[13]

The sequence—Cysteine-Leucine-Leucine-Phenylalanine-Valine-Tyrosine—presents a specific three-dimensional arrangement of side chains that docks into a binding pocket on the HIF-1α subunit.[1][2][8]

The Bicyclic Linkage

The TAT peptide is linked to the cyclo-CLLFVY moiety via a disulfide bond. This is achieved by incorporating a cysteine residue in both the cyclic peptide and at the N-terminus of the TAT peptide.[1][2] The formation of this disulfide bridge creates a stable bicyclic structure.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is paramount for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C111H188N42O24S2 | [14] |

| Molecular Weight | 2559.08 g/mol | [15] |

| CAS Number | 1446322-66-2 | [14] |

| Appearance | White to off-white powder | Inferred from typical peptide properties |

| Solubility | Soluble in water (25 mg/mL with sonication) and DMSO. Can be prepared in a 10% DMSO, 90% corn oil solution for in vivo use. | [11][15] |

| Storage | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. Keep sealed and away from moisture. |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS), cyclization, and conjugation. The following protocol outlines a generalized yet robust methodology.

Linear Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin, to generate a C-terminally amidated peptide.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids corresponding to the linear sequence (e.g., C(Trt)-L-L-F-V-Y(tBu)) using a standard coupling reagent like HBTU/DIPEA in DMF.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with 20% piperidine in DMF to free the N-terminus for the next coupling reaction.

-

Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

-

Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cyclization

-

Disulfide Bond Formation: Dissolve the purified linear peptide in a dilute aqueous solution (e.g., ammonium bicarbonate buffer, pH 8.5) to favor intramolecular cyclization.

-

Oxidation: Induce disulfide bond formation by gentle air oxidation or by using an oxidizing agent like hydrogen peroxide.

-

Monitoring: Monitor the progress of the cyclization reaction by RP-HPLC.

-

Purification: Purify the cyclic peptide by RP-HPLC to remove any remaining linear peptide or oligomers.

TAT Peptide Synthesis

Synthesize the TAT peptide (e.g., C(Trt)-G-R(Pbf)-K(Boc)-K(Boc)-R(Pbf)-R(Pbf)-Q(Trt)-R(Pbf)-R(Pbf)-R(Pbf)-P-P-Q(Trt)) using a similar SPPS protocol as described in section 4.1.

Conjugation and Final Purification

-

Disulfide Exchange: React the purified cyclic peptide with the purified TAT peptide in a suitable buffer to form the disulfide linkage between the two cysteine residues.

-

Final Purification: Purify the final this compound conjugate by RP-HPLC.

-

Lyophilization: Lyophilize the purified product to obtain a stable powder.

Mechanism of Action: Disrupting the HIF-1 Dimerization

The therapeutic efficacy of this compound stems from its ability to specifically inhibit the heterodimerization of HIF-1α and HIF-1β.[1][2][3][7][8]

Target Specificity

This compound exhibits remarkable specificity for HIF-1. It binds to the PAS-B (Per-ARNT-Sim) domain of the HIF-1α subunit.[1][2][3][8] This interaction sterically hinders the association of HIF-1α with its dimerization partner, HIF-1β.[7][8] Importantly, this compound does not affect the dimerization of the closely related HIF-2α with HIF-1β, highlighting its isoform selectivity.[1][2][3]

Downstream Effects

By preventing the formation of the active HIF-1 transcription factor, this compound effectively blocks the downstream signaling cascade. This leads to a significant reduction in the expression of HIF-1 target genes, such as vascular endothelial growth factor (VEGF) and carbonic anhydrase IX (CAIX), which are crucial for tumor angiogenesis and pH regulation, respectively.

Biological Activity and Efficacy

The biological activity of this compound has been extensively characterized in various in vitro and cell-based assays.

| Assay | Result | Cell Lines | Source |

| HIF-1α/HIF-1β Protein-Protein Interaction (in vitro) | IC50 = 1.3 µM | N/A | [7][16][17] |

| HIF-1 Dependent Luciferase Reporter Assay | IC50 = 19 ± 2 µM | U2OS (human osteosarcoma) | [7][17] |

| HIF-1 Dependent Luciferase Reporter Assay | IC50 = 16 ± 1 µM | MCF-7 (human breast cancer) | [7][17] |

| Binding Affinity to HIF-1α PAS-B Domain (ITC) | KD = 124 ± 23 nM | N/A | [1][2][16] |

These data underscore the potent and specific inhibitory activity of this compound against the HIF-1 pathway in relevant cancer cell models.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies against cancer. Its unique bicyclic structure, combining a cell-penetrating peptide with a highly specific cyclic inhibitor, provides a robust platform for disrupting the HIF-1 signaling pathway. The detailed understanding of its structure, chemical properties, and mechanism of action outlined in this guide serves as a critical resource for researchers seeking to harness its therapeutic potential.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound for in vivo applications. Further exploration of its efficacy in various cancer models, both as a monotherapy and in combination with other anti-cancer agents, will be crucial in translating this promising molecule from the laboratory to the clinic.

References

-

Miranda, E., et al. (2013). A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells. Journal of the American Chemical Society, 135(28), 10418-25. [Link]

-

GenScript. (n.d.). TAT peptide. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Tat (HIV). Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]

-

Karagiota, A., et al. (2019). Specific Inhibition of HIF Activity: Can Peptides Lead the Way?. Cancers, 11(1), 59. [Link]

-

Chen, H., & Zhang, Q. (2023). Native Peptide Cyclization, Sequential Chemoselective Amidation in Water. Journal of the American Chemical Society, 145(49), 27218–27224. [Link]

-

AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

-

Pícha, J., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Organic Letters, 23(16), 6359–6363. [Link]

-

Miranda, E., et al. (2013). A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells. ACS Publications. [Link]

-

Miranda, E., et al. (2013). A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells. Journal of the American Chemical Society, 135(28), 10418-10425. [Link]

-

Wolter, A., et al. (2016). Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells. Journal of the American Chemical Society, 138(45), 15020-15029. [Link]

-

Miranda, E., et al. (2013). A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells. PubMed. [Link]

-

Karagiota, A., et al. (2019). Specific Inhibition of HIF Activity: Can Peptides Lead the Way?. PMC - PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). TAT (47-57) peptide. Retrieved from [Link]

-

Xia, S., et al. (2017). Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. Antioxidants & Redox Signaling, 26(18), 1047-1063. [Link]

-

Vives, E., et al. (2002). Tat(48-60) peptide amino acid sequence is not unique in its cell penetrating properties and cell-surface glycosaminoglycans inhibit its cellular uptake. Journal of Controlled Release, 158(2), 277-85. [Link]

-

Tamilarasu, N., et al. (2000). Design, synthesis, and biological activity of a cyclic peptide: an inhibitor of HIV-1 tat-TAR interactions in human cells. Bioorganic & Medicinal Chemistry Letters, 10(9), 971-4. [Link]

-

ResearchGate. (n.d.). Assessing the activity of cyclo-CLLFVY in vitro. Retrieved from [Link]

-

Frankel, A. D., et al. (1989). Activity of synthetic peptides from the Tat protein of human immunodeficiency virus type 1. Proceedings of the National Academy of Sciences of the United States of America, 86(19), 7397-401. [Link]

-

Jung, H. J., et al. (2006). Biological activity of Tat (47-58) peptide on human pathogenic fungi. Biochemical and Biophysical Research Communications, 345(1), 222-8. [Link]

-

Miranda, E., et al. (2014). Reprogramming the Transcriptional Response to Hypoxia with a Chromosomally Encoded Cyclic Peptide HIF-1 Inhibitor. ACS Chemical Biology, 9(7), 1492-1497. [Link]

-

Tavassoli, A. (2015). Towards a small molecule inhibitor of the HIF-1α/HIF-1β protein-protein interaction. University of Southampton. [Link]

-

Wang, S., et al. (2010). Genetic characterization analysis of the tat exon-1 region of HIV type 1 CRF07_BC strains in China. AIDS Research and Human Retroviruses, 26(3), 359-63. [Link]

Sources

- 1. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific Inhibition of HIF Activity: Can Peptides Lead the Way? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reprogramming the Transcriptional Response to Hypoxia with a Chromosomally Encoded Cyclic Peptide HIF-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Specific Inhibition of HIF Activity: Can Peptides Lead the Way? [mdpi.com]

- 9. genscript.com [genscript.com]

- 10. Tat (HIV) - Wikipedia [en.wikipedia.org]

- 11. TAT peptide | TargetMol [targetmol.com]

- 12. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]

- 13. Side-Chain Cyclization Methods in Peptide Chemistry - Creative Peptides [creative-peptides.com]

- 14. This compound | C111H188N42O24S2 | CID 72192490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Role of the TAT Peptide in TAT-cyclo-CLLFVY

This guide provides a detailed examination of the chimeric peptide, TAT-cyclo-CLLFVY, with a specific focus on elucidating the indispensable role of its N-terminal Trans-Activator of Transcription (TAT) sequence. We will deconstruct the conjugate into its functional components—the therapeutic "cargo" and the delivery "vehicle"—to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its design, mechanism, and application.

Pillar I: The Therapeutic Cargo - cyclo-CLLFVY

The core therapeutic agent in this conjugate is cyclo-CLLFVY, a synthetic cyclic hexapeptide.[1][2] Its development was a significant step forward in targeting hypoxia-inducible factor-1 (HIF-1), a master transcriptional regulator critical for cellular adaptation to low oxygen environments.[2][3]

Mechanism of Action: A Specific Inhibitor of HIF-1 Dimerization

HIF-1 is a heterodimeric protein composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit (also known as ARNT).[4] In hypoxic conditions, often found in solid tumors, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[4][5] This complex then binds to hypoxia-response elements (HREs) on DNA to activate genes involved in angiogenesis, metastasis, and metabolic reprogramming, all of which promote tumor survival and progression.[5]

The cyclo-CLLFVY peptide acts as a potent and highly specific protein-protein interaction (PPI) inhibitor.[1][3] Its key mechanistic functions are:

-

Binding Target: It directly binds to the Per-Arnt-Sim (PAS-B) domain of the HIF-1α subunit.[1][2][3]

-

Inhibitory Action: By occupying this domain, it physically prevents the heterodimerization of HIF-1α with HIF-1β.[1][4]

-

Isoform Specificity: A crucial feature of cyclo-CLLFVY is its high specificity for HIF-1. It does not significantly affect the function of the closely related HIF-2 isoform, making it a valuable tool for dissecting the distinct roles of these two transcription factors.[1][3][6]

The Inherent Limitation: Poor Cellular Permeability

Despite its potent intracellular activity, cyclo-CLLFVY, like most peptides, suffers from poor intrinsic permeability across the cell's plasma membrane. Its size and hydrophilic nature prevent it from efficiently reaching its cytoplasmic and nuclear target, HIF-1α. This limitation necessitates a dedicated delivery system to transport the peptide into the cell, which is the foundational reason for its conjugation to the TAT peptide.

Pillar II: The Delivery Vehicle - The TAT Peptide

The TAT peptide is a short, 11-amino-acid sequence (YGRKKRRQRRR) derived from the trans-activator of transcription protein of the Human Immunodeficiency Virus 1 (HIV-1).[7] It is one of the most well-characterized members of a class of molecules known as cell-penetrating peptides (CPPs).[8][9] The primary function of a CPP is to ferry molecular cargo, which would otherwise be cell-impermeable, across the plasma membrane.[8][10]

Mechanism of Cellular Uptake: A Multi-Pathway Process

The precise mechanism of TAT-mediated cellular entry is a subject of extensive research, with evidence pointing to a multi-faceted process rather than a single pathway.[8][9] The prevailing model involves:

-

Electrostatic Interaction: The TAT peptide is highly cationic due to its abundance of arginine and lysine residues.[7] This positive charge facilitates an initial, strong electrostatic interaction with negatively charged heparan sulfate proteoglycans on the cell surface.[11][12]

-

Internalization via Endocytosis: Following surface binding, the TAT-cargo conjugate is primarily internalized through an energy-dependent process of endocytosis, with macropinocytosis being a major route.[9][11][13]

-

Endosomal Escape: This is the most critical and often rate-limiting step. For the cargo to be effective, the conjugate must escape from the endosomal vesicle into the cytoplasm before it is trafficked for lysosomal degradation.[14][15]

-

Direct Translocation (Context-Dependent): Some studies suggest that at higher concentrations, TAT may be capable of direct translocation across the plasma membrane, potentially by transiently disrupting the lipid bilayer.[9][16] However, for large cargo molecules, endocytosis remains the predominant pathway.[17]

Pillar III: The Functional Conjugate - this compound

The conjugation of TAT to cyclo-CLLFVY creates a chimeric molecule where each component has a distinct and synergistic role. The TAT peptide acts as the "key" that unlocks the cell, allowing the cyclo-CLLFVY "message" to be delivered to its intracellular target.

Integrated Mechanism of Action

The complete sequence of events for this compound to exert its therapeutic effect is a fusion of the processes described above.

Caption: Cellular uptake and inhibitory action of this compound.

This process enables the potent, specific inhibitory action of cyclo-CLLFVY within the cellular environment, which is quantified by its inhibitory concentrations.

Quantitative Efficacy Data

The effectiveness of this compound has been validated in multiple assays. The data clearly demonstrates its ability to not only disrupt the target protein-protein interaction but also to inhibit the downstream signaling pathway in living cells.[18]

| Parameter | Value | Assay Type | Cell Line |

| IC₅₀ (HIF-1α/HIF-1β Interaction) | 1.3 µM | In vitro protein-protein interaction assay | N/A |

| IC₅₀ (HIF-1 Activity) | 19 ± 2 µM | HIF-1-dependent luciferase reporter assay | U2OS (Human Osteosarcoma) |

| IC₅₀ (HIF-1 Activity) | 16 ± 1 µM | HIF-1-dependent luciferase reporter assay | MCF-7 (Human Breast Cancer) |

Pillar IV: Key Experimental Protocols

To facilitate further research and validation, we provide outlines for essential experimental workflows. These protocols are designed to be self-validating systems for assessing the function of TAT-conjugated peptides.

Protocol 1: Cellular Uptake Analysis via Fluorescence Microscopy

Objective: To qualitatively and quantitatively assess the ability of the TAT peptide to deliver a fluorescently-labeled cargo into cells.

Causality: This experiment directly validates the core function of the TAT peptide. Successful intracellular delivery is a prerequisite for the therapeutic activity of the cyclo-CLLFVY cargo.

Methodology:

-

Synthesis: Synthesize the conjugate with a fluorescent label (e.g., FITC) attached: FITC-TAT-cyclo-CLLFVY.

-

Cell Culture: Plate target cancer cells (e.g., MCF-7 or HeLa) on glass-bottom dishes and culture to ~70% confluency.

-

Incubation: Treat the cells with the fluorescent conjugate at a specified concentration (e.g., 10 µM) in serum-free media for a set time course (e.g., 30 min, 1 hr, 2 hr) at 37°C. Include an untreated control.

-

Washing: Gently wash the cells three times with cold PBS to remove any peptide that is only loosely associated with the cell surface.

-

Fixation & Staining (Optional): Fix the cells with 4% paraformaldehyde. To visualize the nucleus, counterstain with DAPI.

-

Imaging: Visualize the cells using a confocal fluorescence microscope. The FITC channel will show the location of the peptide, and the DAPI channel will show the nucleus. Co-localization can provide insights into subcellular distribution.

-

Quantification (Flow Cytometry): For a quantitative analysis, perform the same incubation and washing steps on cells in suspension, then analyze 10,000 cells per sample using a flow cytometer to measure the mean fluorescence intensity.

Protocol 2: HIF-1 Activity Assessment via Luciferase Reporter Assay

Objective: To measure the functional inhibition of the HIF-1 signaling pathway by this compound.

Causality: This assay moves beyond simple cell entry and measures the ultimate biological outcome of the delivered cargo. A dose-dependent decrease in luciferase activity directly demonstrates that the peptide has reached its target and is functionally active.

Caption: Experimental workflow for the HIF-1 luciferase reporter assay.

Methodology:

-

Cell Line: Utilize a cell line (e.g., U2OS) stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of the Hypoxia-Response Element (HRE).

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO or PBS).

-

Hypoxia Induction: Place the plate in a hypoxic chamber (1% O₂) for 16-24 hours to stabilize HIF-1α and activate the reporter gene. A parallel plate should be kept in normoxic conditions (21% O₂) as a baseline control.

-

Cell Lysis: After hypoxic incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings of the treated hypoxic cells to the untreated hypoxic control. Plot the normalized values against the peptide concentration and fit to a dose-response curve to determine the IC₅₀.[18]

Conclusion

The TAT peptide is not merely an additive but an enabling component of the this compound conjugate. It functions as a sophisticated biological delivery system that overcomes the fundamental barrier of the plasma membrane, transporting the highly specific HIF-1 inhibitor, cyclo-CLLFVY, to its intracellular site of action. Understanding this dual-component design is critical for the rational development of next-generation peptide-based therapeutics, where the delivery vehicle is just as important as the therapeutic cargo itself. The methodologies and data presented herein provide a robust framework for researchers to validate and expand upon this powerful therapeutic strategy.

References

- Benchchem. (n.d.). A Guide to Conjugating Cargo Molecules to the Tat Peptide for Intracellular Delivery. BenchChem.

- MedchemExpress. (n.d.). This compound | HIF-1 Inhibitor. MedchemExpress.com.

- LifeTein. (2024, February 7). TAT: All About Cell Penetrating Peptides. LifeTein.

- Kamei, N., et al. (n.d.). Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. Frontiers.

- Malek, A., et al. (n.d.). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Frontiers.

- Grunwald, G. K., et al. (n.d.). Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements.

- ACS Publications. (n.d.). Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. Molecular Pharmaceutics.

- Miranda, E., et al. (2013). A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells. PMC - NIH.

- Miranda, E., et al. (2013, June 24). A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells. Journal of the American Chemical Society.

- Wikipedia. (n.d.). Cell-penetrating peptide.

- Miranda, E., et al. (2013, July 17). A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells. PubMed.

- Torchilin, V. P. (2008, March 1). Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers. PubMed.

- Vives, E. (2005, February 28). Tat peptide-mediated cellular delivery: back to basics. PubMed.

- Kamei, N., et al. (n.d.). Cell-penetrating TAT peptide in drug delivery systems: proteolytic stability requirements. PubMed.

- NIH. (n.d.). Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment.

- PNAS. (n.d.). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions.

- Stewart, K. M., et al. (n.d.). Mechanism Matters: A Taxonomy of Cell Penetrating Peptides. PMC - NIH.

- ResearchGate. (n.d.). TAT peptide can penetrate membranes and actively induce cytoskeletal....

- The University of Manchester. (2013, July 17). A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells. Research Explorer.

- Miranda, E., et al. (n.d.). Reprogramming the Transcriptional Response to Hypoxia with a Chromosomally Encoded Cyclic Peptide HIF-1 Inhibitor. PMC - NIH.

- Ball, A. T., et al. (n.d.). Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells. Journal of the American Chemical Society.

- Srinivasan, D., et al. (2011). Conjugation to the Cell-Penetrating Peptide TAT Potentiates the Photodynamic Effect of Carboxytetramethylrhodamine. PLOS One.

- ACS Publications. (2023, September 29). Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems. Bioconjugate Chemistry.

- Oncotarget. (n.d.). Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy.

- Semantic Scholar. (n.d.). Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells.

- ResearchGate. (n.d.). Cyclic peptide HIF-1 inhibitors. Cyclic peptide HIF-1 inhibitors identified from a SICLOPPS library of 3.2 million cyclic hexapeptides (R = H).

- MDPI. (n.d.). Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation.

- Kalous,i, A., et al. (2021, January 22). Specific Inhibition of HIF Activity: Can Peptides Lead the Way?. PMC - PubMed Central.

- ResearchGate. (n.d.). Assessing the activity of cyclo-CLLFVY in vitro. (A) Effect of 10 nM to....

- KoreaMed Synapse. (2017, March 15). Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy.

Sources

- 1. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Specific Inhibition of HIF Activity: Can Peptides Lead the Way? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Reprogramming the Transcriptional Response to Hypoxia with a Chromosomally Encoded Cyclic Peptide HIF-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

- 9. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 10. Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conjugation to the Cell-Penetrating Peptide TAT Potentiates the Photodynamic Effect of Carboxytetramethylrhodamine | PLOS One [journals.plos.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Foundational Research of TAT-cyclo-CLLFVY, a Potent and Selective HIF-1 Inhibitor

Introduction: Targeting the Master Regulator of Hypoxia

In the landscape of oncology and ischemia research, the Hypoxia-Inducible Factor-1 (HIF-1) has emerged as a critical therapeutic target. HIF-1 is a heterodimeric transcription factor, composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit, that functions as the master regulator of the cellular response to low oxygen levels (hypoxia).[1][2] Under hypoxic conditions, characteristic of the tumor microenvironment, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes, driving processes essential for tumor survival and progression, including angiogenesis, metabolic reprogramming, and metastasis.[3]

The critical role of HIF-1 in cancer pathophysiology has spurred the development of inhibitors aimed at disrupting its signaling cascade. These inhibitors can be broadly categorized based on their mechanism of action, targeting HIF-1α expression, stability, nuclear translocation, DNA binding, or transcriptional activity.[3] A particularly compelling strategy is the inhibition of the crucial protein-protein interaction (PPI) between HIF-1α and HIF-1β, which is a prerequisite for HIF-1's transcriptional activity. This guide focuses on a pioneering molecule in this class: TAT-cyclo-CLLFVY .

This cyclic hexapeptide, identified from a vast genetically encoded library, represents a significant advancement in the selective targeting of the HIF-1 pathway.[1] Fused to the cell-penetrating peptide (CPP) from the HIV-1 Tat protein, this compound can efficiently traverse the plasma membrane to engage its intracellular target.[4] This technical guide provides an in-depth exploration of the foundational research on this compound, detailing its mechanism of action and providing comprehensive, field-proven protocols for its characterization.

The Molecular Logic of this compound: Design and Mechanism of Action

The ingenuity of this compound lies in its dual-component design: a highly specific cyclic peptide that inhibits the HIF-1α/HIF-1β interaction and a cell-penetrating peptide that ensures its delivery to the site of action.

Cyclo-CLLFVY: A Selective Inhibitor of HIF-1 Dimerization

The core of the inhibitor is the cyclic hexapeptide, cyclo-CLLFVY. Cyclization is a key structural feature that confers several advantages, including increased metabolic stability and conformational rigidity, which can enhance binding affinity and specificity.

The mechanism of action of cyclo-CLLFVY has been elucidated through a series of rigorous biochemical and cellular assays. It has been demonstrated to selectively bind to the Per-Arnt-Sim (PAS-B) domain of HIF-1α.[1][4] This binding event physically obstructs the heterodimerization of HIF-1α with its partner, HIF-1β. The inhibition of this crucial protein-protein interaction is highly specific to the HIF-1 isoform; the peptide shows no significant effect on the dimerization of the closely related HIF-2α with HIF-1β.[1][4] This selectivity is of paramount importance for dissecting the distinct biological roles of HIF-1 and HIF-2 and for developing targeted therapies with reduced off-target effects.

The TAT Peptide: A Vehicle for Intracellular Delivery

To exert its inhibitory function, cyclo-CLLFVY must first reach the cytoplasm and nucleus of target cells. This is achieved by its conjugation to the TAT peptide, a well-characterized cell-penetrating peptide derived from the HIV-1 trans-activator of transcription protein.[5][6][7] The TAT peptide is rich in basic amino acids, which facilitate its interaction with the cell membrane and subsequent internalization, a process that is still under investigation but is thought to involve endocytosis and direct translocation.[8]

The fusion of the TAT peptide to cyclo-CLLFVY creates a chimeric molecule capable of efficiently entering cells and inhibiting HIF-1 activity, a critical feature for its therapeutic potential.

Visualizing the HIF-1 Signaling Pathway and the Action of this compound

To comprehend the significance of this compound's inhibitory action, it is essential to visualize the HIF-1 signaling pathway.

Caption: A diagram illustrating the regulation of HIF-1α under normoxic and hypoxic conditions, and the inhibitory action of this compound on HIF-1 dimerization.

Quantitative Assessment of this compound Efficacy

The following table summarizes the key quantitative data reported for this compound, providing a clear overview of its potency and selectivity.

| Parameter | Value | Assay | Cell Line/System | Reference |

| IC50 (HIF-1α/HIF-1β Interaction) | 1.3 µM | ELISA-based disruption assay | Recombinant proteins | [4] |

| IC50 (HIF-1 Activity) | 19 ± 2 µM | Luciferase Reporter Assay | U2OS Osteosarcoma Cells | [9][10] |

| IC50 (HIF-1 Activity) | 16 ± 1 µM | Luciferase Reporter Assay | MCF-7 Breast Cancer Cells | [9][10] |

| Binding Affinity (Kd) to HIF-1α PAS-B | 124 ± 23 nM | Isothermal Titration Calorimetry (ITC) | Recombinant proteins | [4] |

| Effect on HIF-2 Dimerization | No significant inhibition | ELISA-based disruption assay | Recombinant proteins | [4] |

Experimental Protocols for the Characterization of this compound

This section provides detailed, step-by-step methodologies for the key experiments required to validate the efficacy and mechanism of action of this compound.

In Vitro HIF-1α/HIF-1β Dimerization Disruption Assay (ELISA-based)

Rationale: This assay directly measures the ability of this compound to inhibit the protein-protein interaction between HIF-1α and HIF-1β in a cell-free system. The use of an ELISA format allows for high-throughput screening and quantitative determination of the inhibitor's potency (IC50).

Protocol:

-

Protein Coating:

-

Coat a 96-well high-binding microplate with a purified recombinant HIF-1α protein (e.g., His-tagged HIF-1α) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Inhibitor and HIF-1β Incubation:

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 1% BSA).

-

Add the diluted inhibitor to the wells.

-

Immediately add a constant concentration of purified recombinant GST-tagged HIF-1β protein to each well.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

-

Detection:

-

Wash the plate five times with wash buffer.

-

Add an anti-GST antibody conjugated to horseradish peroxidase (HRP) diluted in assay buffer.

-

Incubate for 1 hour at room temperature.

-

-

Signal Development and Measurement:

-

Wash the plate five times with wash buffer.

-

Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

-

Incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular HIF-1 Activity Assessment (HRE-Luciferase Reporter Assay)

Rationale: This cell-based assay provides a functional readout of HIF-1 transcriptional activity. Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE). Inhibition of HIF-1 activity by this compound will result in a dose-dependent decrease in luciferase expression under hypoxic conditions.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cancer cell line (e.g., U2OS or MCF-7) in a 96-well plate.

-

Co-transfect the cells with a plasmid containing the HRE-driven firefly luciferase reporter and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Hypoxic Induction and Inhibitor Treatment:

-

Allow the cells to recover for 24 hours post-transfection.

-

Treat the cells with varying concentrations of this compound.

-

Incubate the plate in a hypoxic chamber (e.g., 1% O2) for 16-24 hours. A parallel plate should be maintained under normoxic conditions as a control.

-

-

Cell Lysis and Luciferase Measurement:

-

Remove the plate from the incubator and lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity under hypoxia relative to normoxia in the absence of the inhibitor.

-

Determine the percentage of inhibition of hypoxia-induced luciferase activity for each concentration of this compound.

-

Calculate the IC50 value as described for the in vitro assay.

-

Analysis of Endogenous HIF-1 Target Gene Expression (Western Blot and ELISA)

Rationale: To confirm that the inhibition of HIF-1 activity observed in the reporter assay translates to the modulation of endogenous HIF-1 targets, the expression of proteins like Vascular Endothelial Growth Factor (VEGF) and Carbonic Anhydrase IX (CAIX) can be measured.

Western Blot for HIF-1α and Downstream Targets:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere.

-

Treat with this compound and incubate under hypoxic conditions for 4-8 hours (for HIF-1α) or 16-24 hours (for downstream targets).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against HIF-1α, VEGF, CAIX, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

ELISA for Secreted VEGF:

-

Cell Culture and Treatment:

-

Culture cells in a multi-well plate, treat with this compound, and incubate under hypoxic conditions for 24-48 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

VEGF ELISA:

-

Perform a quantitative ELISA for human VEGF on the collected supernatants according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the VEGF concentration to the total protein content of the cells in each well.

-

Calculate the percentage of inhibition of hypoxia-induced VEGF secretion.

-

In Vivo Efficacy Assessment (Tumor Xenograft Model)

Rationale: To evaluate the therapeutic potential of this compound in a physiological context, a tumor xenograft model is employed. This allows for the assessment of the inhibitor's ability to suppress tumor growth in a living organism.

Protocol:

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., MCF-7 or U2OS) into the flank of immunocompromised mice.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

-

-

Tumor Volume Measurement:

-

Measure the tumor dimensions every 2-3 days and calculate the tumor volume.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry for HIF-1α and its target genes.

-

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of experiments for characterizing a novel HIF-1 inhibitor like this compound.

Caption: A flowchart depicting the sequential experimental approach for the comprehensive evaluation of this compound.

Conclusion and Future Directions

The foundational research on this compound has established it as a potent and selective inhibitor of the HIF-1 signaling pathway. Its unique mechanism of action, targeting the specific protein-protein interaction between HIF-1α and HIF-1β, offers a promising avenue for therapeutic intervention in cancer and other diseases where hypoxia plays a pathogenic role. The detailed experimental protocols provided in this guide serve as a robust framework for researchers seeking to further investigate this molecule or to characterize novel HIF-1 inhibitors.

Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of cyclo-CLLFVY-based inhibitors, exploring alternative delivery strategies to enhance tumor targeting, and investigating the therapeutic efficacy of these compounds in a wider range of preclinical cancer models. The continued exploration of HIF-1 biology and the development of innovative inhibitors like this compound hold great promise for advancing our ability to combat hypoxia-driven diseases.

References

-

Elabscience. (n.d.). Human HIF-1α (Hypoxia Inducible Factor 1 Alpha) ELISA Kit. Retrieved from [Link]

- Chu, K. F., & Jones, N. (2016). Assessment of HIF-1α expression and release following endothelial injury in-vitro and in-vivo. Scientific Reports, 6, 26183.

-

INDIGO Biosciences. (2023, March 8). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol [Video]. YouTube. [Link]

-

National Cancer Institute. (n.d.). SOP340903: HIF-1alpha Immunoassay. Retrieved from [Link]

- Park, S. R., et al. (2014). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. PLoS ONE, 9(6), e100560.

- Al-Ostoot, F. H., et al. (2022). Targeting Hypoxia-Inducible Factor-1 (HIF-1)

- Preprints.org. (2023). Bacterial Cyclodipeptides Inhibit Invasiveness and Metastasis Progression in the Triple-Negative Breast Cancer MDA-MB-231 Mouse Model. Preprints.org.

- RXi Pharmaceuticals. (2010). In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047. International Journal of Molecular Sciences, 11(4), 1456-1468.

- Harada, H. (2016).

- Lim, J. H., et al. (2018). Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions. Journal of Visualized Experiments, (138), e58083.

-

Bio-Techne. (n.d.). Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Retrieved from [Link]

-

Emory University. (n.d.). Luciferase Assay protocol. Retrieved from [Link]

- Morris, M. C., et al. (2004). Characterisation of cell-penetrating peptide-mediated peptide delivery. Biochemical Society Transactions, 32(Pt 6), 940-944.

- O'Reilly, M., et al. (2013). A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells. Journal of the American Chemical Society, 135(29), 10872–10875.

-

Lirdprapamongkol, K. (2015). How can I determine cell viability under hypoxic condition? ResearchGate. Retrieved from [Link]

- Wenger, R. H., et al. (2005). HIF is not essential for suppression of experimental tumor growth by mTOR inhibition. Oncogene, 24(31), 4947-4953.

-

Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol: 9 Easy Steps To Co-IPs. Retrieved from [Link]

-

Miranda, E., et al. (2013). A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells. PubMed. Retrieved from [Link]

- Semenza, G. L. (2001). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Redox Report, 6(5), 313-316.

-

Bitesize Bio. (2022, February 2). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Retrieved from [Link]

-

Bowers Lab. (n.d.). Peptide Cell Permeability. Retrieved from [Link]

-

ResearchGate. (2025, December 1). How to detect HIF-1α by Western blotting under normoxic conditions?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chromatin Immunoprecipitation of HIF-α in Breast Tumor Cells Using Wild Type and Loss of Function Models. Retrieved from [Link]

- Herce, H. D., & Garcia, A. E. (2007). Alternative Mechanisms for the Interaction of the Cell-Penetrating Peptides Penetratin and the TAT Peptide with Lipid Bilayers. Biophysical Journal, 93(5), 1595-1606.

-

Frontiers. (n.d.). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Retrieved from [Link]

Sources

- 1. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 8. Alternative Mechanisms for the Interaction of the Cell-Penetrating Peptides Penetratin and the TAT Peptide with Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Inhibiting HIF-1 Dimerization with Cyclic Peptides: A Technical Guide for Drug Discovery Professionals

Abstract

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions, playing a pivotal role in the pathophysiology of numerous diseases, most notably cancer. The formation of the active HIF-1 complex requires the heterodimerization of the HIF-1α and HIF-1β subunits, a protein-protein interaction (PPI) that presents a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core principles and methodologies for inhibiting HIF-1 dimerization using cyclic peptides. We will delve into the structural basis of the HIF-1α/HIF-1β interaction, the rationale for employing cyclic peptides as inhibitors, and detailed protocols for the discovery, synthesis, and validation of these promising therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges and opportunities in targeting this critical oncogenic pathway.

The Rationale for Targeting HIF-1 Dimerization

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. However, in the hypoxic microenvironment characteristic of solid tumors, HIF-1α is stabilized and translocates to the nucleus. There, it dimerizes with the constitutively expressed HIF-1β subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][2][3] This dimerization is a prerequisite for the HIF-1 complex to bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, glucose metabolism, cell survival, and invasion.[2] By preventing the initial dimerization event, we can effectively abrogate the entire downstream signaling cascade, making it a highly attractive strategy for anti-cancer therapy.

dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 1: The HIF-1 signaling pathway and the point of intervention for cyclic peptide inhibitors.

Cyclic peptides offer several advantages over traditional small molecules and larger biologics for targeting PPIs like HIF-1 dimerization.[4][5][6][7] Their constrained conformation reduces the entropic penalty upon binding, leading to higher affinity and specificity.[4] Furthermore, cyclization enhances proteolytic stability and can improve cell permeability, overcoming key limitations of linear peptides.[8]

The Structural Basis of HIF-1 Dimerization: A Focus on the PAS Domains

The heterodimerization of HIF-1α and HIF-1β is mediated by two conserved domains: the basic Helix-Loop-Helix (bHLH) domain and the Per-ARNT-Sim (PAS) domain.[3][9] While both domains contribute to the interaction, the PAS domains, particularly the C-terminal PAS-B domain, represent a more druggable interface for selective inhibition.[10][11]

Structural studies have revealed that the PAS-B domains of HIF-1α and HIF-1β interact through a substantial and relatively flat surface area, a common feature of PPIs that makes them challenging for small molecule inhibitors.[12][13] The specificity of the HIF-1α/HIF-1β interaction is determined by the unique amino acid residues at this interface. Understanding the precise architecture of the HIF-1α PAS-B domain is therefore crucial for the rational design of inhibitory cyclic peptides. A homology model of the HIF-1α PAS-B domain suggests the presence of a cavity that, while smaller than that of the closely related HIF-2α, can be exploited for inhibitor binding.[10][11] This difference in cavity size provides a basis for designing isoform-specific inhibitors.

Discovery of Cyclic Peptide Inhibitors: Library Screening Strategies

The identification of potent and selective cyclic peptide inhibitors of HIF-1 dimerization relies on the screening of large combinatorial libraries. Two powerful in vitro selection techniques, phage display and mRNA display, are particularly well-suited for this purpose.

Phage Display

Phage display technology involves the genetic fusion of a peptide library to a coat protein of a bacteriophage, resulting in the display of the peptide on the viral surface.[14][15] This physical linkage between the peptide (phenotype) and its encoding DNA (genotype) allows for the enrichment of binders to a target protein through an iterative process of binding, washing, and amplification.

dot graph LR { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 2: A schematic overview of the phage display screening process for identifying HIF-1 dimerization inhibitors.

Experimental Protocol: Phage Display Screening

-

Library Construction: A diverse library of cyclic peptides is generated by synthesizing oligonucleotides encoding random peptide sequences flanked by cysteine residues. These are then cloned into a phagemid vector.[14]

-

Target Immobilization: The purified HIF-1α PAS-B domain is immobilized on a solid support, such as magnetic beads or a microtiter plate.

-

Biopanning:

-

The phage-displayed library is incubated with the immobilized target to allow for binding.

-

A series of stringent washes are performed to remove non-specifically bound phage.

-

The specifically bound phage are eluted, typically by changing the pH or using a competitive ligand.

-

-

Amplification: The eluted phage are used to infect E. coli for amplification.

-

Iteration: The amplified phage pool is subjected to subsequent rounds of biopanning with increasing stringency to enrich for high-affinity binders.

-

Hit Identification: After several rounds of enrichment, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the binding peptides.

mRNA Display

mRNA display is an in vitro selection technique that allows for the creation of exceptionally large peptide libraries (>1012 members).[16][17][18] In this method, a covalent link is formed between each peptide and its encoding mRNA molecule via a puromycin linker.

Experimental Protocol: mRNA Display Screening

-

Library Preparation: A DNA library encoding the random peptide sequences is transcribed into mRNA.

-

Ligation: A DNA oligonucleotide containing puromycin is ligated to the 3' end of the mRNA library.

-

In Vitro Translation: The mRNA-puromycin library is translated in a cell-free system. When the ribosome reaches the end of the mRNA, the puromycin enters the ribosomal A-site and is incorporated into the nascent peptide chain, creating a stable mRNA-peptide fusion.[18]

-

Cyclization: The linear peptides are cyclized, often through the formation of a disulfide bond between two cysteine residues.

-

Selection: The library of cyclic peptide-mRNA fusions is incubated with the immobilized HIF-1α PAS-B domain.

-

Washing and Elution: Similar to phage display, non-binders are washed away, and the bound fusions are eluted.

-

Reverse Transcription and PCR: The mRNA portion of the eluted fusions is reverse transcribed to cDNA and then amplified by PCR.

-

Iteration and Analysis: The amplified DNA is used for the next round of selection or for sequencing to identify the enriched peptide sequences.[17]

Synthesis and Optimization of Cyclic Peptides

Once hit sequences are identified from library screening, the corresponding cyclic peptides are chemically synthesized for further characterization and optimization. Solid-phase peptide synthesis (SPPS) is the most common method for this purpose.[19][20][21]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Cyclic Peptides

-

Linear Peptide Assembly: The linear peptide is assembled on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This involves a repeated cycle of Fmoc deprotection and amino acid coupling.[19][22]

-

On-Resin Cyclization: While still attached to the resin, the peptide is cyclized. A common method is the formation of a disulfide bond between two cysteine residues. Alternatively, a lactam bridge can be formed between the side chains of an acidic and a basic amino acid.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

| Parameter | Recommended Condition/Reagent | Purpose |

| Resin | 2-Chlorotrityl chloride resin | Allows for mild cleavage conditions, preserving the cyclic structure.[22] |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the temporary Fmoc protecting group from the N-terminus. |

| Amino Acid Coupling | HCTU/DIPEA in DMF | Efficient amide bond formation.[19] |

| On-Resin Cyclization (Disulfide) | Air oxidation or oxidizing reagents | Formation of the disulfide bridge between two cysteine residues. |

| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | Cleavage from the resin and removal of side-chain protecting groups. |

| Purification | Reverse-Phase HPLC | Separation of the desired cyclic peptide from impurities. |

Table 1: Key parameters for the solid-phase synthesis of cyclic peptides.

Validation of HIF-1 Dimerization Inhibition

A critical step in the development of cyclic peptide inhibitors is the rigorous validation of their ability to disrupt the HIF-1α/HIF-1β interaction and inhibit downstream signaling. A combination of in vitro and cell-based assays should be employed.

In Vitro Binding and Dimerization Assays

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is a powerful tool for studying PPIs in a high-throughput format.[23][24][25][26][27]

Experimental Protocol: AlphaScreen for HIF-1 Dimerization

-

Reagents: Biotinylated HIF-1α PAS-B domain, GST-tagged HIF-1β PAS-B domain, streptavidin-coated donor beads, and anti-GST-coated acceptor beads.

-